N-(3-nitrophenyl)octadecanamide

Description

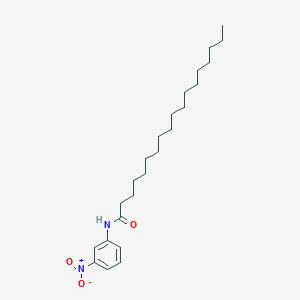

N-(3-Nitrophenyl)octadecanamide is a synthetic amide derivative characterized by an 18-carbon alkyl chain (octadecanamide) linked to a 3-nitrophenyl group via an amide bond.

Properties

Molecular Formula |

C24H40N2O3 |

|---|---|

Molecular Weight |

404.6 g/mol |

IUPAC Name |

N-(3-nitrophenyl)octadecanamide |

InChI |

InChI=1S/C24H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24(27)25-22-18-17-19-23(21-22)26(28)29/h17-19,21H,2-16,20H2,1H3,(H,25,27) |

InChI Key |

DDJRIUSXAVXHLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkyl Chain Variations: N,N-Dimethyloctadecanamide

- Structure : Features an octadecanamide backbone but with dimethyl groups replacing the 3-nitrophenyl substituent.

- Key Differences: The absence of the aromatic nitro group reduces electronic effects, likely decreasing polarity and reactivity compared to N-(3-nitrophenyl)octadecanamide. Higher lipophilicity due to the non-polar dimethyl groups, making it suitable for applications requiring lipid compatibility.

- Data : CAS 3886-90-6; EPA systematic name: Octadecanamide, N,N-dimethyl- .

Fluorescent Derivatives: ODAF (5-N-Octadecanoyl-aminofluorescein)

- Structure : Combines octadecanamide with a fluorescein-derived xanthene ring.

- Key Differences: The fluorescein moiety introduces fluorescence, enabling applications in lipid nanoparticle tracking and bioimaging. Enhanced water solubility in the lactone ring-opened form compared to purely aromatic amides like this compound.

- Application : Used as a lipophilic fluorescent label in drug delivery systems .

Aromatic Substitution Patterns: N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide

- Structure : Shares the 3-nitrophenyl group but includes a sulfonamido-propanamide backbone.

- Melting point differences between this compound and its precursors indicate distinct intermolecular interactions, a property relevant to this compound’s behavior in synthesis .

Halogenated Analogs: 3-Chloro-N-phenyl-phthalimide

- Structure : Phthalimide core with a chloro substituent instead of nitro.

- Key Differences: The chloro group is less electron-withdrawing than nitro, altering electronic properties and reactivity in polymerization reactions. Used as a monomer for polyimides, suggesting this compound could similarly serve in polymer synthesis if functionalized appropriately .

Pesticide-Related Amides: Flutolanil and Cyprofuram

- Structures : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-cyclopropanecarboxamide).

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The nitro group in this compound enhances polarity and reactivity compared to chloro or methyl substituents, impacting its suitability in charge-transfer complexes or catalysis.

- Lipophilicity : The octadecanamide chain dominates solubility profiles, enabling integration into lipid-based systems, contrasting with shorter-chain pesticidal amides .

- Synthetic Utility : Structural analogs like 3-chloro-N-phenyl-phthalimide demonstrate the importance of substituent choice in polymer synthesis, suggesting unexplored applications for this compound in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.